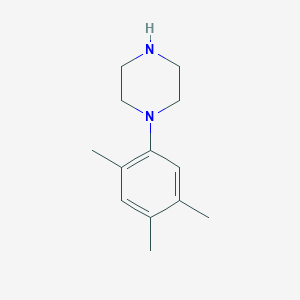

1-(2,4,5-Trimethylphenyl)piperazine

Overview

Description

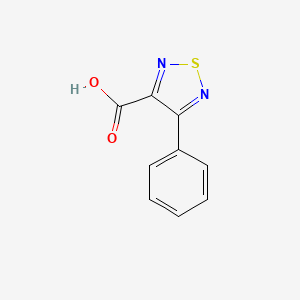

1-(2,4,5-Trimethylphenyl)piperazine is a biochemical compound used for proteomics research . It has a molecular formula of C13H20N2 and a molecular weight of 204.31 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo a variety of chemical reactions . For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to protected piperazines .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives exhibit a broad range of central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the activation of the monoamine pathway. These compounds, characterized by their cyclic structure containing nitrogen atoms, have been integral in developing therapeutic agents for various central nervous system (CNS) disorders. Notably, clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) are prominent examples of therapeutically used piperazine derivatives (Brito, Moreira, Menegatti, & Costa, 2018).

Piperazine-Based Insecticides

Exploring the piperazine scaffold, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were designed and synthesized for novel insecticidal applications. These derivatives demonstrated growth-inhibiting and larvicidal activities against armyworm, offering a new mode of action in the realm of agrochemicals (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Antimicrobial and Biofilm Inhibition

Piperazine derivatives have shown promising antibacterial and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial and biofilm inhibition activities, making them potential agents for treating bacterial infections (Mekky & Sanad, 2020).

Development of Diagnostic Agents

Piperazine derivatives have also found application in developing diagnostic agents, such as positron emission tomography (PET) radiotracers. Analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity have been synthesized for potential use as PET radiotracers, demonstrating the utility of piperazine derivatives in diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Safety and Hazards

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(2,4,5-Trimethylphenyl)piperazine .

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-8-12(3)13(9-11(10)2)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZKWCQVZPMMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

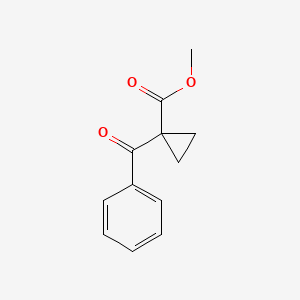

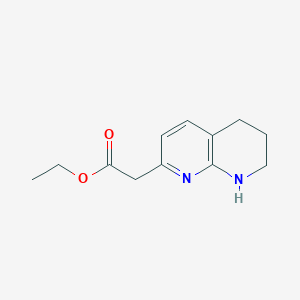

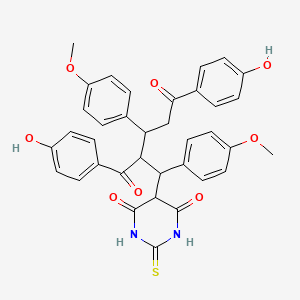

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)